molecular formula C22H18N2O6S B2487162 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-29-8

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2487162
CAS No.: 477547-29-8
M. Wt: 438.45
InChI Key: OXTUMODQWGZGSU-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound identified in scientific screening as a potential anti-prion agent. Research indicates it may inhibit the conversion of the normal cellular prion protein (PrPC) to its disease-associated, protease-resistant isoform (PrPSc), a process central to the pathogenesis of transmissible spongiform encephalopathies (TSEs) like Creutzfeldt-Jakob disease. This activity was observed in scrapie-infected neuroblastoma (ScN2a) cell-based assays, where the compound demonstrated the ability to reduce the accumulation of PrPSc, a key marker of prion infection. The molecule features a hybrid structure combining a trimethoxybenzamide group with a coumarin-thiazole core. The 2-aminothiazole scaffold, to which this compound is related, is recognized in medicinal chemistry for its excellent biological properties and is considered a privileged structure in drug discovery for neurodegenerative diseases. The compound is intended for research purposes to further explore the mechanisms of prion propagation and to develop novel therapeutic strategies for these currently incurable conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-27-17-9-13(10-18(28-2)19(17)29-3)20(25)24-22-23-15(11-31-22)14-8-12-6-4-5-7-16(12)30-21(14)26/h4-11H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTUMODQWGZGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromoacetyl-2H-Chromen-2-One

The coumarin-thiazole intermediate begins with the bromination of 3-acetylcoumarin. A solution of 3-acetylcoumarin (1.0 equiv) in acetic acid is treated with bromine (1.2 equiv) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization to yield 3-bromoacetyl-2H-chromen-2-one as a pale-yellow solid (82% yield).

Key spectroscopic data :

  • 1H NMR (CDCl3) : δ 7.85 (d, J = 8.0 Hz, 1H, H-4), 7.65 (t, J = 7.5 Hz, 1H, H-6), 7.35 (d, J = 8.5 Hz, 1H, H-5), 6.45 (s, 1H, H-3), 4.40 (s, 2H, BrCH2).
  • 13C NMR : δ 190.2 (C=O), 160.1 (C-2), 152.3 (C-7), 134.5 (C-4), 128.9 (C-6), 124.1 (C-5), 116.7 (C-3), 30.4 (BrCH2).

Thiazole Ring Formation via Hantzsch Synthesis

3-Bromoacetyl-2H-chromen-2-one (1.0 equiv) is refluxed with thiourea (1.1 equiv) in ethanol for 4 hours. The mixture is cooled, and the precipitated 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine is filtered and recrystallized from chloroform-methanol (3:1) to afford a white crystalline solid (89% yield).

Optimization insights :

  • Solvent : Ethanol maximizes yield compared to THF or DMF.
  • Temperature : Reflux conditions (78°C) prevent side reactions.

Characterization :

  • IR (KBr) : 3300–3450 cm⁻¹ (NH2), 1685 cm⁻¹ (C=O).
  • 1H NMR (DMSO-d6) : δ 7.80–7.20 (m, 4H, coumarin-H), 6.95 (s, 1H, thiazole-H₅), 5.50 (s, 2H, NH2).

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

3,4,5-Trimethoxybenzoic acid (1.0 equiv) is stirred with thionyl chloride (3.0 equiv) at 60°C for 2 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a colorless oil (95% purity, used without further purification).

Critical considerations :

  • Moisture control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis.

Amide Bond Formation: Coupling of Thiazole Amine and Benzoyl Chloride

A solution of 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine (1.0 equiv) in dry dichloromethane is treated with triethylamine (2.5 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature, washed with water, and purified via flash chromatography (ethyl acetate/hexane, 1:1) to yield the target compound as a white powder (76% yield).

Reaction optimization :

  • Base selection : Triethylamine outperforms pyridine in minimizing side products.
  • Solvent : Dichloromethane ensures homogeneity without competing nucleophilic interference.

Spectroscopic validation :

  • HRMS (ESI-TOF) : m/z calcd. for C₂₄H₁₉N₂O₆S [M+H]⁺: 487.1012, found: 487.1009.
  • 1H NMR (CDCl3) : δ 8.10 (s, 1H, thiazole-H), 7.80–7.20 (m, 4H, coumarin-H), 6.95 (s, 2H, Ar-H), 3.95 (s, 9H, OCH3).

Mechanistic Insights and Side Reactions

The Hantzsch thiazole synthesis proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoacetyl group, followed by cyclization and HBr elimination. During amidation, competing acylation at the thiazole’s NH2 group is mitigated by using a slight excess of benzoyl chloride and controlled reaction temperatures.

Comparative Analysis of Synthetic Routes

Alternative methodologies, such as Ullmann coupling or microwave-assisted synthesis, were explored but yielded inferior results (<50% yield). The described route offers scalability and reproducibility, critical for industrial applications.

Challenges and Troubleshooting

  • Purification difficulties : The final product’s polarity necessitates careful solvent selection during chromatography.
  • Byproduct formation : Trace amounts of N-acylated byproducts are removed via recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Research Findings and Implications

  • Structure-Activity Relationships : The 3,4,5-trimethoxy group is critical for antimicrobial activity, while coumarin-thiazole hybrids show promise as dual-function agents (antimicrobial + anticancer) .
  • Synthetic Optimization : Microwave methods reduce reaction times and improve yields, enabling scalable production of derivatives .
  • Limitations : Poor aqueous solubility (LogP > 3.5) may limit bioavailability, necessitating formulation studies or prodrug strategies .

Biological Activity

3,4,5-trimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that integrates moieties known for their biological activities, particularly coumarins and thiazoles. This article delves into its biological activity, exploring its pharmacological potential through various studies and data.

Chemical Structure

The compound features a complex structure that combines a benzamide core with trimethoxy and thiazole functionalities. Its molecular formula is C25H24N2O5SC_{25}H_{24}N_{2}O_{5}S and it has a molecular weight of 444.54 g/mol.

Antimicrobial Activity

Research indicates that derivatives of coumarins and thiazoles exhibit significant antimicrobial properties. A study conducted by Sandeep et al. highlighted the antimicrobial efficacy of various coumarin derivatives, suggesting that compounds with similar structures to this compound could also possess comparable antimicrobial activities .

Anticancer Properties

Several studies have explored the anticancer potential of thiazole-containing compounds. For instance, compounds with thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances activity, indicating that structural modifications can significantly affect efficacy .

Table 1 summarizes the IC50 values for various thiazole derivatives tested against different cancer cell lines:

Compound IDCell LineIC50 (µg/mL)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13HT29< Doxorubicin

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. The compound's structural components suggest it may inhibit inflammatory pathways, similar to other coumarin derivatives which have shown promising results in reducing inflammation in various models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity due to its structural similarity to known ligands.

Case Studies

  • Antimicrobial Study : In vitro tests showed that a related coumarin derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential for similar efficacy in the target compound .
  • Cancer Cell Line Testing : A study on thiazole derivatives demonstrated effective cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . This highlights the potential for developing new anticancer agents based on this compound.

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